The key feature of Dodecan-1-(15N)amine is the presence of a stable isotope, Nitrogen-15 (¹⁵N), at the amine group. Nitrogen-15 Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for studying the structure and dynamics of molecules containing nitrogen atoms. By incorporating ¹⁵N into the molecule, researchers can selectively probe the environment and behavior of the amine group. This targeted approach provides valuable information on hydrogen bonding, interactions with other molecules, and conformational changes within the molecule ().
Amines are essential functional groups found in many biological molecules, including proteins, nucleic acids, and metabolites. Dodecan-1-(15N)amine can be used as a model compound to investigate how amines interact with other biomolecules or surfaces. By monitoring the ¹⁵N signal in NMR experiments, researchers can gain insights into binding affinities, reaction mechanisms, and the influence of the surrounding environment on amine behavior ().
Dodecan-1-(15N)amine is a nitrogen-containing organic compound characterized by its long carbon chain and the presence of a stable isotope of nitrogen, specifically nitrogen-15. Its chemical formula is , and it features a primary amine functional group, which plays a crucial role in its reactivity and biological interactions. This compound is notable for its applications in scientific research, particularly in studies involving isotopic labeling and tracing in biological systems.
The presence of the nitrogen-15 isotope allows for specific tracking in NMR spectroscopy, enhancing the understanding of reaction mechanisms and pathways in complex mixtures .
Dodecan-1-(15N)amine can be synthesized through various methods, including:
These methods leverage the unique properties of nitrogen-15 for isotopic labeling, which is beneficial for tracing studies
Dodecan-1-(15N)amine has several applications across various fields: Interaction studies involving Dodecan-1-(15N)amine focus on its behavior in biological systems and chemical environments. Research has shown that primary amines can interact with various biomolecules, influencing enzymatic activity and metabolic pathways. The isotopic labeling allows researchers to track these interactions more effectively, providing insights into biochemical processes . Dodecan-1-(15N)amine shares structural similarities with several other compounds. Here are some comparable compounds along with a brief comparison: Dodecan-1-(15N)amine's uniqueness lies in its long carbon chain combined with the stable isotope of nitrogen, making it particularly valuable for isotopic labeling studies while maintaining the reactivity typical of primary amines . Irritant;Environmental Hazard
Compound Name Structure Unique Features Dodecane C12H26 Saturated hydrocarbon without functional groups. Dodecan-1,2-diamine C12H28N2 Contains two amine groups; more reactive. Dodecanal C12H24O An aldehyde; different functional group behavior. Nonane-1-(15N)amine C9H21N Shorter carbon chain; fewer applications. Decan-1-(15N)amine C10H23N Similar structure but shorter chain length.
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GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
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